2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Overview
Description
“2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a chemical compound . It has a molecular formula of C12H13ClN2O and a molecular weight of 236.7 .
Physical And Chemical Properties Analysis
“2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a solid . It has a molecular weight of 236.7 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antiallergic Agents
2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide and its derivatives have been explored as potential antiallergic compounds. Research by Menciu et al. (1999) demonstrated the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which showed significant antiallergic potency. One compound from this series was notably more potent than the reference antiallergic drug, astemizole, in an ovalbumin-induced histamine release assay (Menciu et al., 1999).
Chemical Synthesis and Characterization
Studies have focused on the synthesis and characterization of compounds related to 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide. Helliwell et al. (2011) discussed the reaction of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propanedial with hydroxylamine, leading to compounds with potential for further chemical applications (Helliwell et al., 2011).
Antimicrobial Activity
Compounds derived from 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide have been evaluated for antimicrobial properties. Muralikrishna et al. (2014) synthesized and characterized a series of acetohydrazide derivatives for their antimicrobial activity. These compounds showed promise in antimicrobial applications, potentially offering a new class of agents to combat microbial resistance (Muralikrishna et al., 2014).
Antioxidant Properties
The antioxidant properties of derivatives of 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide have been a subject of interest. Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. They found that these compounds exhibited significant antioxidant properties, highlighting their potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-7-12(16)14-6-5-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOXPQXFKCXXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342524 | |
Record name | 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
CAS RN |
52191-26-1 | |
Record name | 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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